molecular formula C12H15NO4S B14492095 2-Methylprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate CAS No. 63924-64-1

2-Methylprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate

Cat. No.: B14492095
CAS No.: 63924-64-1
M. Wt: 269.32 g/mol
InChI Key: RYIAIILXRDXGEC-UHFFFAOYSA-N
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Description

2-Methylprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate typically involves the reaction of 2-methylprop-2-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methylprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfonamides

    Substitution: Various substituted carbamates and sulfonamides

Scientific Research Applications

2-Methylprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate is used in several scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate involves its interaction with various molecular targets. The sulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate is unique due to its combination of a sulfonyl group and a carbamate moiety. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

CAS No.

63924-64-1

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

2-methylprop-2-enyl N-(4-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C12H15NO4S/c1-9(2)8-17-12(14)13-18(15,16)11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3,(H,13,14)

InChI Key

RYIAIILXRDXGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC(=C)C

Origin of Product

United States

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